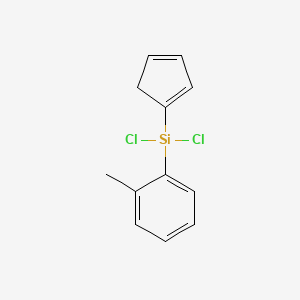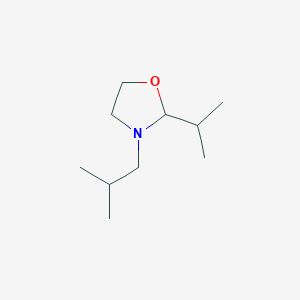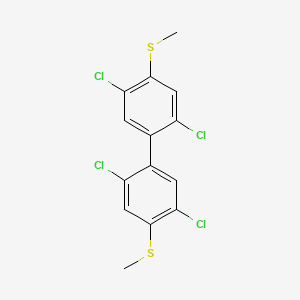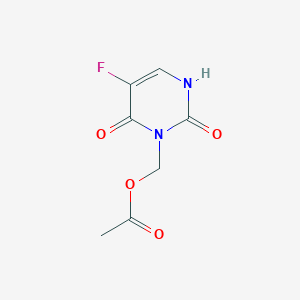![molecular formula C10H16O4 B14462738 3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one CAS No. 73220-29-8](/img/structure/B14462738.png)
3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one is an organic compound with a complex structure that includes both oxetane and oxirane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of oxirane and oxetane derivatives, which are reacted in the presence of catalysts to form the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction being performed, with considerations for temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-(1-methylethyl)oxirane
- 3-Methyl-3-(4-methyl-3-pentenyl)oxirane
- (S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one stands out due to its dual oxetane and oxirane rings, which confer unique chemical properties and reactivity
Propiedades
Número CAS |
73220-29-8 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
3-methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one |
InChI |
InChI=1S/C10H16O4/c1-4-7(9(2)6-13-9)14-10(3)5-12-8(10)11/h7H,4-6H2,1-3H3 |
Clave InChI |
QVPPIOWHDJAZTR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1(CO1)C)OC2(COC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



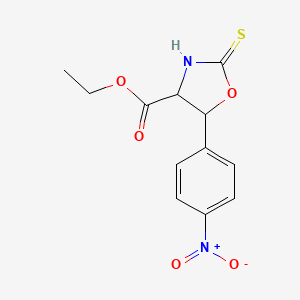
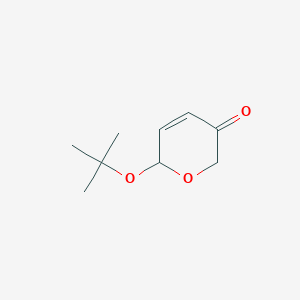

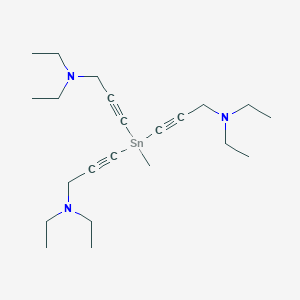
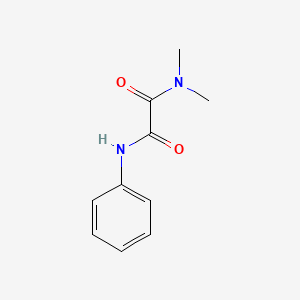
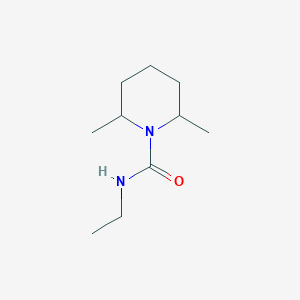
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)

